4-(Bromomethyl)-3,5-dichlorobenzophenone
Overview
Description
4-(Bromomethyl)-3,5-dichlorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a bromomethyl group and two chlorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,5-dichlorobenzophenone typically involves the bromination of 3,5-dichlorobenzophenone. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,5-dichlorobenzophenone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: The major product is 4-(Carboxymethyl)-3,5-dichlorobenzophenone.
Reduction: The major product is 4-(Bromomethyl)-3,5-dichlorobenzhydrol.
Scientific Research Applications
4-(Bromomethyl)-3,5-dichlorobenzophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,5-dichlorobenzophenone involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering cellular functions. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromobenzaldehyde
- 4-(Bromomethyl)-2-chlorobenzophenone
Uniqueness
4-(Bromomethyl)-3,5-dichlorobenzophenone is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .
Properties
IUPAC Name |
[4-(bromomethyl)-3,5-dichlorophenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O/c15-8-11-12(16)6-10(7-13(11)17)14(18)9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPZXGPVKLBVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)Cl)CBr)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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